molecular formula C13H12N2O3S2 B12055031 d-Luciferin, ethyl ester CAS No. 135251-85-3

d-Luciferin, ethyl ester

Cat. No.: B12055031
CAS No.: 135251-85-3
M. Wt: 308.4 g/mol
InChI Key: GRKGOUVHSRHNDB-SECBINFHSA-N
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Description

D-Luciferin, ethyl ester (CAS 135251-85-3) is a chemically modified derivative of D-luciferin, the natural substrate for firefly luciferase. This esterification enhances cell membrane permeability, making it advantageous for intracellular bioluminescence assays and live-cell imaging . The ethyl ester group acts as a prodrug moiety, which is hydrolyzed by intracellular esterases to release active D-luciferin. This compound is widely used in biomedical research to monitor gene expression, ATP dynamics, and enzymatic activity in vivo and in vitro .

Synthesis: this compound is synthesized via condensation of dehydroluciferin derivatives with adenosine intermediates under controlled conditions. For example, ethyl esters of dehydroluciferin (e.g., compound 33a) are prepared through multi-step reactions involving methoxyethoxymethyl (MEM) ether protection to improve solubility . Alternative routes use 2-cyano-6-hydroxybenzothiazole as a precursor, avoiding harsh hydrolysis conditions .

Properties

CAS No.

135251-85-3

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H12N2O3S2/c1-2-18-13(17)9-6-19-11(15-9)12-14-8-4-3-7(16)5-10(8)20-12/h3-5,9,16H,2,6H2,1H3/t9-/m1/s1

InChI Key

GRKGOUVHSRHNDB-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O

Canonical SMILES

CCOC(=O)C1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of d-Luciferin, ethyl ester typically involves the esterification of the carboxyl group of d-Luciferin. This process can be achieved by reacting d-Luciferin with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of over 97% .

Chemical Reactions Analysis

Types of Reactions: d-Luciferin, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of d-Luciferin, ethyl ester involves its hydrolysis by intracellular esterases to release d-Luciferin. The released d-Luciferin then undergoes an oxidation reaction catalyzed by the enzyme luciferase in the presence of molecular oxygen. This reaction produces oxyluciferin and emits light, which can be detected and quantified . The molecular targets and pathways involved include the luciferase enzyme and the ATP-dependent oxidative decarboxylation pathway .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₃N₂O₃S₂ (free acid form)
  • Solubility : Soluble in DMSO or DMF; requires esterase activity or UV photolysis for hydrolysis .
  • Applications : Real-time tracking of luciferase reporter systems, intracellular ATP monitoring, and tumor progression studies in animal models .

D-Luciferin, ethyl ester belongs to a family of luciferin derivatives optimized for specific applications. Below is a comparative analysis with structurally or functionally related compounds:

D-Luciferin Methyl Ester (CAS 73918-26-0)
  • Structural Difference : Methyl ester group instead of ethyl.
  • Hydrolysis Rate : Slower intracellular hydrolysis compared to ethyl ester due to steric hindrance .
  • Applications : Less commonly used in live-cell imaging but preferred in assays requiring delayed luminescence .
DMNPE-Caged D-Luciferin (CAS 223920-67-0)
  • Structural Difference : 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group attached to D-luciferin .
  • Activation Mechanism : Requires UV photolysis or esterase hydrolysis for luciferin release, enabling spatiotemporal control .
  • Advantages: Superior cell permeability and reduced background noise in high-resolution imaging .
D-Luciferin Potassium/Sodium Salts
  • Solubility : Highly water-soluble (unlike esters), ideal for in vitro assays .
  • Limitations : Poor membrane permeability necessitates transfection reagents for intracellular delivery .
D-Luciferin Galactoside (CAS 131474-38-9)
  • Structural Difference : Galactose moiety linked via β-glycosidic bond.
  • Activation : Requires β-galactosidase cleavage, making it a substrate for enzyme-specific reporting .
  • Applications: Used in dual-reporter systems to normalize transfection efficiency .
Table 1: Comparative Properties of D-Luciferin Derivatives
Compound CAS Number Molecular Weight Solubility Activation Mechanism Key Applications
This compound 135251-85-3 309.39 g/mol DMSO, DMF Esterase hydrolysis Live-cell imaging
D-Luciferin, methyl ester 73918-26-0 295.36 g/mol DMSO Esterase hydrolysis Delayed luminescence
DMNPE-caged D-Luciferin 223920-67-0 489.52 g/mol DMSO UV photolysis/esterases Spatiotemporal imaging
D-Luciferin, potassium salt 115144-35-9 318.42 g/mol Water Direct substrate In vitro assays
Table 2: Functional Comparison
Parameter This compound DMNPE-Caged D-Luciferin D-Luciferin Potassium Salt
Cell Permeability High Very High Low
Background Signal Moderate Low High
Shelf Stability Stable at -20°C Light-sensitive Room temperature
Cost (per 5 mg) $728 $1,350 $415

Biological Activity

d-Luciferin, ethyl ester is a derivative of the naturally occurring luciferin, which is well-known for its role in bioluminescence, particularly in fireflies. This compound has garnered attention due to its biological activity, cell permeability, and potential applications in biomedical research and imaging. This article explores the biological activity of this compound through various studies and findings.

This compound is characterized by its ability to penetrate cell membranes more effectively than its parent compound, d-luciferin. This property is attributed to the ethyl ester modification, which enhances its lipophilicity. Upon entering cells, the ester is hydrolyzed by intracellular enzymes to release the active d-luciferin, which then participates in bioluminescent reactions catalyzed by luciferase enzymes.

Hydrolysis and Enzymatic Activity

Research indicates that d-luciferin esters, including the ethyl variant, are substrates for various serine hydrolases. Specifically, studies have shown that:

  • Human Carboxyesterase 1 (CES1) : While CES1 has been implicated in hydrolyzing methyl esters of d-luciferin, it has minimal activity towards ethyl esters .
  • Fatty Acid Amide Hydrolase (FAAH) : FAAH has been identified as capable of hydrolyzing d-luciferin ethyl ester in mammalian cells .
  • Monoacylglycerol Lipase (MAGL) : This enzyme also contributes significantly to the hydrolysis of d-luciferin esters .

Biological Applications

The unique properties of this compound make it a valuable tool in various biological applications:

  • Bioluminescent Imaging : The compound can be used for non-invasive imaging techniques due to its ability to produce a strong bioluminescent signal upon conversion to d-luciferin . This has implications for monitoring cellular processes in real-time.
  • Drug Delivery Systems : The cell-permeable nature of the ethyl ester allows for targeted delivery of therapeutic agents within cells. Its hydrolysis can be utilized to release drugs in a controlled manner .
  • Studying Enzyme Activity : The compound serves as a substrate for studying the activity of serine hydrolases in live cells. By measuring bioluminescence changes, researchers can infer enzyme activity levels and interactions with inhibitors .

Table 1: Summary of Key Studies on d-Luciferin Ethyl Ester

StudyFocusFindings
Hydrolysis MechanismsIdentified MAGL and FAAH as key enzymes for hydrolysis; demonstrated enhanced bioluminescence signal from hydrolyzed product.
Drug DeliveryShowed effective penetration into cells; potential for controlled drug release applications.
ABC Transporter InteractionFound that d-luciferin ethyl ester stimulates ABCG2 activity significantly more than its non-esterified counterpart.

Future Directions and Research Opportunities

The ongoing research on this compound suggests several avenues for future exploration:

  • In Vivo Applications : Further studies are needed to assess the efficacy and safety of using d-luciferin esters in live animal models for imaging and therapeutic purposes.
  • Enzyme Specificity : Understanding the specificity of various hydrolases towards different luciferin esters could lead to more targeted applications in drug development.
  • Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents could enhance treatment outcomes in cancer and other diseases.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing d-Luciferin, ethyl ester in academic research?

  • Methodological Answer : Synthesis typically involves esterification of d-Luciferin with ethanol or ethyl chloride under acidic or basic conditions. Key steps include purification via silica gel chromatography and characterization using NMR, HPLC, and mass spectrometry. For reproducibility, ensure anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC). Novel derivatives may require protecting groups (e.g., methoxyethoxymethyl ether) to improve solubility during synthesis . Purity validation (>98%) is critical for downstream applications, as impurities can interfere with luciferase activity .

Q. How does this compound function in bioluminescence imaging compared to native d-Luciferin?

  • Methodological Answer : The ethyl ester moiety enhances cell membrane permeability, enabling intracellular delivery. Once inside cells, esterases cleave the ester group, releasing active d-Luciferin for luciferase-catalyzed bioluminescence. Experimental setups should optimize incubation time (e.g., 10–30 minutes post-administration) and concentration (e.g., 100–500 µM) to balance signal intensity and cytotoxicity. Controls must include native d-Luciferin to validate esterase-dependent activation .

Advanced Research Questions

Q. What experimental factors influence the stability and shelf-life of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized powder at –20°C in desiccated conditions. In aqueous buffers (pH 7.4), hydrolysis occurs within hours; thus, prepare solutions fresh or use stabilizers like DMSO. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose). Monitor degradation via HPLC and adjust buffer composition (e.g., low ionic strength) to minimize ester bond cleavage .

Q. How can researchers optimize this compound for in vivo longitudinal imaging studies?

  • Methodological Answer : Use pharmacokinetic profiling to determine optimal dosing intervals. Administer via intraperitoneal or intravenous routes, and measure biodistribution using radiolabeled analogs (e.g., [11C]-labeled derivatives). Account for tissue-specific esterase activity by validating signal localization with ex vivo organ assays. Advanced studies may employ co-administration of esterase inhibitors to modulate activation kinetics .

Q. How should researchers address contradictory data in studies comparing this compound efficacy across cell lines?

  • Methodological Answer : Contradictions often arise from variability in intracellular esterase activity or membrane permeability. Standardize assays by pre-treating cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) and quantify esterase expression via Western blot. Normalize bioluminescence signals to cell viability (e.g., ATP assays) and use isogenic cell lines to isolate genetic factors .

Methodological and Ethical Considerations

Q. What analytical techniques are essential for validating the identity of novel this compound derivatives?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H/13C NMR for structural elucidation, and X-ray crystallography for absolute stereochemistry. For biological validation, use luciferase inhibition assays (e.g., Ki measurements) and compare kinetic parameters (e.g., Km, Vmax) to native substrates .

Q. How should researchers design studies to ensure ethical reproducibility and data transparency?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) and providing detailed synthetic protocols in supplementary materials. Obtain ethics approval for animal studies, and document deviations from planned methodologies. Use data collection forms (DCFs) to standardize recordings across collaborators .

Cross-Disciplinary Applications

Q. Can this compound be integrated with non-luciferase-based imaging modalities (e.g., fluorescence)?

  • Methodological Answer : Yes, dual-modality probes can be developed by conjugating this compound with fluorophores (e.g., Cy5) via cleavable linkers. Validate co-localization using confocal microscopy and ensure minimal spectral overlap between bioluminescence and fluorescence emission. Applications include real-time tracking of tumor metastasis or immune cell migration .

Q. What role does this compound play in studying protein crystallization dynamics?

  • Methodological Answer : As a membrane-permeable luciferase substrate, it enables real-time monitoring of enzyme activity during crystallization. Use microfluidic devices to control substrate diffusion and correlate luminescence intensity with crystal growth phases. This approach is valuable for optimizing crystallization conditions of luciferase mutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.